Product packaging for 6-Bromoquinolin-3-amine(Cat. No.:CAS No. 930570-31-3)

6-Bromoquinolin-3-amine

Cat. No.: B1341350
CAS No.: 930570-31-3
M. Wt: 223.07 g/mol
InChI Key: SOWMKOLYWFAUPP-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Systems

The quinoline scaffold, a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in chemical and biological sciences. dntb.gov.uaresearchgate.net This structural motif is integral to a vast array of pharmacologically active compounds, making it a privileged scaffold in drug discovery. dntb.gov.uaresearchgate.netorientjchem.org The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate the biological and physical properties of the resulting derivatives. orientjchem.orgnih.gov Consequently, quinoline-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. dntb.gov.uaorientjchem.orgnih.gov The quinoline framework is found in numerous natural products and synthetic drugs, highlighting its importance in medicinal chemistry for designing novel and potent therapeutic agents. orientjchem.orgnih.govscite.ai Researchers continue to explore its vast potential, making it a subject of persistent investigation in the quest for innovative therapies. orientjchem.orgnih.gov

Overview of Brominated Quinoline Derivatives in Synthetic Chemistry

Within the extensive family of quinoline compounds, brominated derivatives hold a special place in synthetic chemistry. Bromoquinolines are highly valuable as versatile precursors for the synthesis of multi-functionalized heterocyclic compounds. rsc.org The presence of a bromine atom on the quinoline ring provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. rsc.org

The synthesis of bromoquinolines can be achieved through various methods, including the direct bromination of quinoline or its derivatives, such as tetrahydroquinolines. rsc.orgacgpubs.org For instance, N-bromosuccinimide (NBS) has been effectively used for the bromination and dehydrogenation of tetrahydroquinolines in a one-pot synthesis. rsc.org The reactivity of the bromine substituent can be further enhanced by the introduction of other functional groups. A notable strategy involves the nitration of a bromoquinoline, which activates the bromine atom for subsequent nucleophilic substitution, facilitating the synthesis of various amino-substituted quinolines. semanticscholar.orgresearchgate.net This approach has been successfully used to introduce cyclic amines like morpholine (B109124) and piperazine (B1678402) onto the quinoline scaffold. semanticscholar.orgresearchgate.net Brominated quinoline derivatives have demonstrated significant potential in medicinal chemistry, with studies revealing their antiproliferative activity against various cancer cell lines. nih.govnih.gov

Positioning of 6-Bromoquinolin-3-amine within the Broader Quinoline Research Landscape

This compound, with the chemical formula C₉H₇BrN₂, is a distinct compound within the broader landscape of quinoline research. nih.govlookchem.com Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position and an amine group at the 3-position. nih.gov This specific arrangement of functional groups makes it a valuable building block in the synthesis of more complex, biologically active molecules for pharmaceutical and agrochemical applications. lookchem.com

The 6-bromoquinoline (B19933) portion of the molecule is a known kinase-active scaffold, incorporated into the design of various kinase inhibitors. mdpi.com The amino group at the 3-position provides a site for further chemical modification. Research on related 6-bromo-4-chloroquinoline (B1276899) has shown it can react with a variety of amines to produce 4-aminoquinoline (B48711) derivatives that have been investigated as potential inhibitors for enzymes like receptor-interacting protein kinase 2 (RIPK2). nih.govsemanticscholar.org Furthermore, derivatives synthesized from a 6-bromoquinoline core have been explored as potent PI3K/mTOR dual inhibitors. frontiersin.org The utility of this compound is thus rooted in its capacity to serve as a key intermediate for creating diverse and pharmacologically relevant compounds. lookchem.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₉H₇BrN₂ nih.govlookchem.com
Molecular Weight 223.07 g/mol nih.govcymitquimica.com
CAS Number 930570-31-3 nih.govlookchem.com
Canonical SMILES C1=CC2=NC=C(C=C2C=C1Br)N nih.gov
InChIKey SOWMKOLYWFAUPP-UHFFFAOYSA-N nih.gov
Appearance Solid or liquid lookchem.com
Storage Temperature 2-8°C (protect from light) lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1341350 6-Bromoquinolin-3-amine CAS No. 930570-31-3

Properties

IUPAC Name

6-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMKOLYWFAUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588918
Record name 6-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930570-31-3
Record name 6-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 6 Bromoquinolin 3 Amine

Established Synthetic Routes to 6-Bromoquinolin-3-amine

The construction of the this compound molecule relies on robust synthetic routes that allow for the specific placement of both the bromine and the amine substituents on the quinoline (B57606) core.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for modifying aromatic rings. wikipedia.org This approach is particularly relevant for the synthesis of aminoquinolines, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orgfishersci.se The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic system. fishersci.se

A common strategy in SNAr synthesis involves the displacement of a halogen atom, which acts as a leaving group, by an amine nucleophile. researchgate.net For the synthesis of substituted aminoquinolines, a precursor molecule, often a dihalo- or nitro-haloquinoline, is used. For instance, the synthesis of a key intermediate for quinoline inhibitors involves the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with 2-(4-aminophenyl)-2-methylpropanenitrile. researchgate.net In this reaction, the chlorine atom at the C-4 position is displaced by the amino group of the nucleophile. The subsequent reduction of the nitro group at the C-3 position would yield the desired 3-amine functionality.

Another relevant example is the reaction of 6-Bromo-5-nitroquinoline (B1267105) with cyclic amines like morpholine (B109124) or piperazine (B1678402). semanticscholar.org Here, the bromine atom at the C-6 position is substituted by the amine nucleophile, demonstrating the feasibility of displacing a halogen on the bromoquinoline ring system. semanticscholar.org

The success and regioselectivity of SNAr reactions are heavily dependent on the electronic properties of the quinoline ring. Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups (EWGs) can activate the ring for nucleophilic attack. wikipedia.org These activating groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. wikipedia.orgyoutube.com

For effective substitution, the EWG must be positioned ortho or para to the leaving group. wikipedia.orgyoutube.com The nitro group (–NO₂) is a particularly potent activating group. semanticscholar.org For example, in the synthesis starting from 6-bromo-4-chloro-3-nitroquinoline, the nitro group at the C-3 position, along with the ring nitrogen, activates the C-4 position for nucleophilic attack, leading to the selective displacement of the chlorine atom. researchgate.net Similarly, placing a nitro group at the C-5 position of 6-bromoquinoline (B19933) activates the adjacent bromine atom at C-6 for substitution by amine nucleophiles. semanticscholar.org This strategic placement of directing groups is crucial for achieving the desired regiochemical outcome in the synthesis of specifically substituted quinolines.

Table 1: Examples of Regioselective SNAr Reactions on Bromoquinoline Scaffolds
Starting MaterialActivating GroupPosition of Leaving GroupNucleophileProductReference
6-Bromo-5-nitroquinoline5-NO₂C-6 (Br)Morpholine6-Morpholinyl-5-nitroquinoline semanticscholar.org
6-Bromo-5-nitroquinoline5-NO₂C-6 (Br)Piperazine6-Piperazinyl-5-nitroquinoline semanticscholar.org
6-bromo-4-chloro-3-nitroquinoline3-NO₂C-4 (Cl)2-(4-aminophenyl)-2-methylpropanenitrile2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile researchgate.net

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. indexcopernicus.combohrium.com This technology is applicable to the synthesis of quinoline derivatives. nih.govjmpas.com

A specific application of this protocol is the SNAr reaction of 6-Bromo-5-nitroquinoline with morpholine or piperazine. semanticscholar.org When conducted under microwave irradiation (150 W at 90-120 °C), the reactions furnished the corresponding morpholinyl and piperazinyl quinolines in high yields of 98% and 87%, respectively. semanticscholar.orgresearchgate.net The significant reduction in reaction time from hours to minutes highlights the efficiency of microwave-assisted protocols in synthesizing functionalized quinolines. indexcopernicus.com

Table 2: Comparison of Conventional vs. Microwave-Assisted SNAr
ReactantsConditionsProductYieldReference
6-Bromo-5-nitroquinoline + MorpholineMicrowave (150 W), Triethylamine, 90-120 °C6-Morpholinyl-5-nitroquinoline98% semanticscholar.orgresearchgate.net
6-Bromo-5-nitroquinoline + PiperazineMicrowave (150 W), Triethylamine, 90-120 °C6-Piperazinyl-5-nitroquinoline87% semanticscholar.orgresearchgate.net

Transition metal catalysis, particularly using palladium, offers a powerful and versatile tool for forming carbon-nitrogen bonds, which is essential for the synthesis of aminoquinolines.

Palladium-catalyzed aminocarbonylation is an effective method for the synthesis of amides from aryl halides, an amine, and carbon monoxide. nih.govorganic-chemistry.org This reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide and subsequent nucleophilic attack by the amine to form the final amide product after reductive elimination. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Chan-Lam Coupling Protocols Utilizing Copper Catalysis

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or alcohol. st-andrews.ac.ukorganic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this reaction could theoretically be employed to introduce the 3-amino group onto a pre-functionalized 6-bromoquinoline ring.

This would involve the coupling of a 6-bromoquinoline derivative bearing a boronic acid or ester at the 3-position with an ammonia (B1221849) equivalent. The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired aryl amine. wikipedia.org The reaction is advantageous as it can often be conducted under mild conditions, open to the air, and uses less expensive copper catalysts compared to palladium-based methods. st-andrews.ac.ukwikipedia.org While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the successful application of Chan-Lam coupling to 3-quinolineboronic acids has been noted as a viable synthetic possibility. researchgate.net

A representative, though hypothetical, reaction scheme is presented below:

(A 6-bromoquinoline-3-boronic acid derivative reacts with an amine source in the presence of a copper catalyst to form this compound)

Key components of this protocol would include:

ComponentRoleCommon Examples
Copper Catalyst Facilitates the C-N bond formationCopper(II) acetate (B1210297) (Cu(OAc)₂), Copper(II) oxide (CuO)
Amine Source Provides the nitrogen for the amino groupAmmonia, Ammonium salts, or protected amine equivalents
Base Activates the amine and/or catalystPyridine (B92270), Triethylamine (Et₃N)
Solvent Reaction mediumDichloromethane (DCM), Methanol (MeOH), Toluene
Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating carbon-carbon bonds via a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgorganic-chemistry.org While primarily a C-C bond-forming reaction, its principles can be adapted within a multi-step synthesis of this compound. For instance, it could be used to construct the quinoline core from simpler, functionalized precursors.

A plausible synthetic route could involve the coupling of a suitably substituted bromoaniline derivative with a boronic ester that contains the necessary carbon framework to form the pyridine ring of the quinoline system. The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This methodology has been successfully applied to the coupling of bromoquinolines with various boronic acids, demonstrating its utility in functionalizing the quinoline scaffold. nih.govnih.govyoutube.com

Reduction of Nitroquinoline Precursors to Aminoquinolines

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of its corresponding nitro precursor, 6-bromo-3-nitroquinoline (B1503131). This transformation is a standard procedure for introducing an amino group onto an aromatic ring. The synthesis of the 6-bromo-3-nitroquinoline precursor can be achieved via the Skraup synthesis, reacting 4-nitroaniline (B120555) with 2,2,3-tribromopropanal (B104087) in acetic acid. chemicalbook.com

The subsequent reduction of the nitro group is commonly achieved using metals in an acidic medium, with iron powder in acetic acid being a frequently used, effective, and economical choice. semanticscholar.orgscispace.com This method, known as the Béchamp reduction, is highly efficient for converting aromatic nitro compounds to anilines and is tolerant of various functional groups, including aryl halides. youtube.com

The general procedure involves stirring the nitroquinoline with iron powder in a solvent mixture, often containing acetic acid or ethanol, until the reaction is complete. semanticscholar.orgcommonorganicchemistry.com

Reagent/ConditionRoleTypical ParametersReference
Reducing Agent Electron donor for the reductionIron (Fe) powder semanticscholar.org
Acidic Medium Proton sourceAcetic acid (AcOH) semanticscholar.orgscispace.com
Solvent Reaction mediumEthanol (EtOH), Water (H₂O) scispace.comechemi.com
Temperature Controls reaction rate60-100 °C semanticscholar.orgechemi.com
Reaction Time Duration to completion1-3 hours youtube.comechemi.com

The reaction proceeds with high yield and offers a reliable route to the target compound. semanticscholar.org

Knorr Synthesis and Related Condensation-Cyclization Approaches

Classical quinoline syntheses provide foundational routes to the core heterocyclic structure. While the Knorr synthesis typically yields quinolin-2(1H)-ones from the reaction of β-ketoanilides, related methods like the Combes and Friedländer syntheses are also pertinent. pharmaguideline.com

Combes Synthesis : This method involves the acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound. slideshare.netnih.govwikipedia.org For the target molecule, this would require a reaction of 4-bromoaniline (B143363) with a 1,3-dicarbonyl compound functionalized to yield the 3-amino substituent.

Friedländer Synthesis : This is arguably the most adaptable of the classical methods for this specific target. The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgalfa-chemistry.comjk-sci.comorganicreactions.org To synthesize this compound, one could envision the reaction of 2-amino-5-bromobenzaldehyde (B112427) with a molecule like aminoacetonitrile (B1212223) or a related species that provides the C2 and C3 atoms of the quinoline ring, with the amino group already in place or in a precursor form at the C3 position. The reaction is typically catalyzed by either acid or base. wikipedia.orgalfa-chemistry.com

Functionalization and Derivatization Strategies

This compound possesses two primary sites for further chemical modification: the nucleophilic amine at the C3 position and the bromine atom at the C6 position, which is amenable to a variety of cross-coupling reactions.

Reactions at the Amine Functionality

The 3-amino group is a versatile handle for introducing a wide range of substituents. As a typical primary aromatic amine, it can undergo numerous standard transformations:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides.

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides.

Alkylation : Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization : Reaction with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

Reactions at the Bromine Substituent

The bromine atom at the C6 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

Suzuki-Miyaura Coupling : Reaction with various aryl, heteroaryl, or alkyl boronic acids or esters to form new C-C bonds, yielding 6-substituted-3-aminoquinolines. libretexts.orgorganic-chemistry.org

Sonogashira Coupling : Coupling with terminal alkynes in the presence of palladium and copper(I) cocatalysts to introduce alkynyl moieties. researchgate.netorganic-chemistry.orgwikipedia.org

Heck Reaction : Vinylation at the C6 position by reacting with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com

Buchwald-Hartwig Amination : Formation of a new C-N bond by coupling with a primary or secondary amine, allowing for the synthesis of quinoline-3,6-diamines. wikipedia.orgacsgcipr.orgnih.govorganic-chemistry.org

The following table summarizes these key derivatization reactions:

Reaction NameReagentsFunctional Group Introduced
Suzuki-Miyaura R-B(OH)₂, Pd catalyst, baseAryl, Heteroaryl, Alkyl
Sonogashira R-C≡CH, Pd catalyst, Cu(I) cocatalyst, baseAlkynyl (-C≡C-R)
Heck Alkene (e.g., H₂C=CHR), Pd catalyst, baseAlkenyl (-CH=CHR)
Buchwald-Hartwig R¹R²NH, Pd catalyst, baseAmino (-NR¹R²)

Site-Selective Derivatization of the Quinoline Ring System

The structure of this compound presents several avenues for selective functionalization. The primary sites for derivatization are the bromine atom at the C6 position, the amine group at the C3 position, and, through more advanced methods, various C-H bonds on the aromatic core.

The bromine atom is a key functional handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups, while Buchwald-Hartwig amination allows for the installation of various amine moieties.

The amino group at the C3 position is a nucleophilic site that can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. This allows for the extension of the molecular framework and the introduction of different functional groups.

Furthermore, modern synthetic methods have enabled the direct C-H functionalization of quinoline rings. mdpi.comnih.gov These reactions, often guided by directing groups or leveraging the inherent reactivity of the quinoline system, can introduce substituents at positions not easily accessible through classical methods. mdpi.comnih.gov While challenging, site-selective C-H activation represents a powerful strategy for late-stage modification of the quinoline scaffold. rsc.org

Optimization of Synthetic Conditions and Yield Enhancement Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of desired products while minimizing waste and reaction time. For a multifunctional scaffold like this compound, this involves the careful selection of solvents, catalysts, ligands, and physical parameters such as temperature and pressure.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often preferred. For example, in the synthesis of related benzoquinolin-amines, performing the reaction in dimethyl sulfoxide (B87167) (DMSO) was found to accelerate the reaction rate. This is attributed to the ability of DMSO to activate the amine nucleophile through hydrogen bonding, thereby facilitating the substitution process. The selection of an appropriate solvent is a key step in optimizing reaction efficiency. researchgate.net

Catalyst and Ligand Optimization in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for modifying aryl halides like 6-bromoquinoline. The efficacy of these reactions is highly dependent on the choice of the palladium precursor and, crucially, the ancillary ligand. Different ligands can dramatically alter the reaction's selectivity and efficiency. rsc.orgchemrxiv.org

A clear example of this is seen in the palladium-catalyzed aminocarbonylation of halo-quinolines. The choice of phosphine (B1218219) ligand dictates whether the reaction undergoes single or double carbonylation. Using a monodentate ligand like triphenylphosphine (B44618) (PPh₃) primarily yields the double-carbonylated α-ketoamide product. In contrast, employing a bidentate ligand such as XantPhos almost exclusively directs the reaction toward the single-carbonylated amide product. nih.govnih.gov This demonstrates the power of ligand choice in controlling chemoselectivity.

Table 1: Effect of Ligand on the Selectivity of Aminocarbonylation

Catalyst System Predominant Product Type of Carbonylation
Pd(OAc)₂ / 2 PPh₃ α-Ketoamide Double
Pd(OAc)₂ / XantPhos Carboxamide Single

This highlights the necessity of screening various catalyst-ligand combinations to achieve the desired transformation with high yield and selectivity. nih.gov

Temperature and Pressure Influence on Reaction Outcomes

Physical parameters like temperature and pressure are critical variables in synthetic optimization. Temperature typically affects the reaction rate, with higher temperatures often leading to faster conversions. However, temperature can also influence selectivity, as different reaction pathways may have different activation energies.

Pressure can be a particularly influential parameter in reactions involving gases, such as carbonylation. In the aminocarbonylation of 6-iodoquinoline, pressure has a decisive effect on the product outcome. When the reaction is conducted under high pressure (40 bar of CO), the formation of the quinoline-6-glyoxylamide (the double carbonylation product) is favored. Conversely, performing the reaction at atmospheric pressure (1 bar of CO) leads selectively to the quinoline-6-carboxamide (B1312354) (the single carbonylation product).

Table 2: Influence of Carbon Monoxide Pressure on Reaction Outcome

CO Pressure Predominant Product Type of Carbonylation
40 bar Quinoline-6-glyoxylamide Double
1 bar Quinoline-6-carboxamide Single

This stark difference underscores how manipulating pressure can be a powerful tool for controlling the reaction pathway and selectively synthesizing complex molecules.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov These procedures are highly valuable for constructing complex molecular architectures from simpler precursors in a single operation. iitb.ac.inmdpi.com

Several one-pot methods have been developed for the synthesis of functionalized quinolines. lookchem.com For instance, quinoline-fused quinazolinones can be synthesized in a one-pot reaction from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, where both the quinoline and quinazolinone rings are formed concurrently. nih.gov Another approach involves the metal-free, one-pot synthesis of diverse quinolines by combining an alcohol, an o-azido aldehyde, and an alkyne, which efficiently forms both C-C and C-N bonds in a cascade process. iitb.ac.in These streamlined methods provide rapid access to libraries of complex quinoline derivatives, showcasing the power of one-pot strategies in modern organic synthesis. nih.gov

Reactivity and Mechanistic Investigations of 6 Bromoquinolin 3 Amine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of the quinoline (B57606) ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be significantly enhanced by the introduction of a strong electron-withdrawing group, such as a nitro group, on the quinoline ring system. This activation is a key principle in facilitating nucleophilic aromatic substitution (SNAr) reactions.

Reaction with Amines (e.g., Morpholine (B109124), Piperazine)

While direct nucleophilic substitution of the bromine in 6-bromoquinolin-3-amine with amines like morpholine and piperazine (B1678402) is not extensively documented, studies on the closely related 6-bromo-5-nitroquinoline (B1267105) provide significant insights into this transformation. The presence of the nitro group at the 5-position activates the adjacent C-6 position towards nucleophilic attack.

In a relevant study, 6-bromo-5-nitroquinoline was successfully reacted with morpholine and piperazine under microwave-assisted conditions to yield the corresponding 6-morpholinyl- and 6-piperazinyl-5-nitroquinoline derivatives in high yields. The reaction with morpholine proceeded to near completion, while the reaction with piperazine also gave a substantial yield.

Table 1: Reaction of 6-Bromo-5-nitroquinoline with Morpholine and Piperazine
NucleophileProductYield (%)
Morpholine5-Nitro-6-(morpholin-1-yl)quinoline98
Piperazine5-Nitro-6-(piperazin-1-yl)quinoline87

The formation of these products was confirmed by 1H and 13C NMR spectral data, which showed the characteristic signals for the morpholine and piperazine rings and the disappearance of the bromine substituent.

Displacement by Thiol and Alkoxide Nucleophiles

Role of Nitro Group Activation in Nucleophilic Aromatic Substitution

The introduction of a nitro group (–NO₂) ortho or para to a leaving group, such as bromine, on an aromatic ring dramatically increases the rate of nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby stabilizing it and lowering the activation energy of the reaction.

In the case of 6-bromo-5-nitroquinoline, the nitro group at the 5-position is ortho to the bromine atom at the 6-position. This positioning is ideal for stabilizing the intermediate formed upon nucleophilic attack at C-6, thus facilitating the displacement of the bromide ion.

Electrophilic Aromatic Substitution Reactions of the Amine Moiety

The amine group (–NH₂) at the 3-position of 6-bromoquinoline (B19933) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the context of the quinoline ring system, this directing effect will influence the position of further substitution.

Nitration Studies and Subsequent Transformations

Direct nitration of this compound is not specifically detailed in the available literature. However, studies on the nitration of 6-bromoquinoline provide valuable information. Nitration of 6-bromoquinoline with a mixture of sulfuric acid and nitric acid at low temperatures selectively yields 6-bromo-5-nitroquinoline.

Table 2: Nitration of 6-Bromoquinoline
ReactantReagentsProduct
6-BromoquinolineH₂SO₄ / HNO₃6-Bromo-5-nitroquinoline

The subsequent transformation of the resulting nitro group is a common strategy in organic synthesis. The nitro group can be reduced to an amino group, which can then undergo a variety of further reactions. For instance, the reduction of the nitro group in 5-nitro-6-(morpholin-1-yl)quinoline would yield 6-(morpholin-1-yl)quinolin-5-amine. This transformation opens up possibilities for the synthesis of a wide range of polyfunctionalized quinoline derivatives.

Compound Index

Table 3: List of Compounds
Compound Name
This compound
Morpholine
Piperazine
6-Bromo-5-nitroquinoline
5-Nitro-6-(morpholin-1-yl)quinoline
5-Nitro-6-(piperazin-1-yl)quinoline
6-(morpholin-1-yl)quinolin-5-amine

Sulfonation and Other Electrophilic Functionalizations

While specific studies on the direct sulfonation of this compound are not extensively detailed in the reviewed literature, the principles of electrophilic substitution on the quinoline ring provide a framework for predicting its reactivity. Generally, the quinoline system is deactivated towards electrophiles compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The positions of substitution are influenced by both the existing substituents (the bromo and amino groups) and the reaction conditions.

A more documented electrophilic functionalization of a related compound, 6-bromoquinoline, is nitration. The N-oxidation of 6-bromoquinoline to 6-bromoquinoline-1-oxide significantly activates the quinoline ring for further functionalization. semanticscholar.orgresearchgate.net For instance, the nitration of 6-bromoquinoline-1-oxide yields a mixture of 6-bromo-5-nitroquinoline-1-oxide and 6-bromo-4-nitroquinoline-1-oxide. researchgate.net This demonstrates that electrophilic attack can be directed to different positions on the quinoline nucleus, influenced by the electronic effects of the N-oxide and bromo substituents.

The following table summarizes the outcomes of the nitration of 6-bromoquinoline-1-oxide, a process that exemplifies electrophilic functionalization on a similar quinoline core.

Table 1: Nitration Products of 6-Bromoquinoline-1-oxide

Starting Material Reagents Products

This reactivity highlights the potential for various electrophilic functionalizations on the this compound scaffold, although specific conditions and regioselectivity for reactions like sulfonation would require further empirical investigation.

Metal-Catalyzed Cross-Coupling Reactivity

The bromine atom at the C-6 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is widely applicable for the modification of heteroaromatic systems, including quinolines. 6-Bromoquinoline derivatives are highly reactive partners in Suzuki-Miyaura couplings, readily reacting with various boronic acids and esters. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The efficiency and outcome of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. nih.govyoutube.com

Table 2: Representative Suzuki-Miyaura Coupling of a 6-Bromoquinoline Derivative

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Product

This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the quinoline ring, providing access to a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. mdpi.com This reaction is a cornerstone of modern synthetic chemistry for the synthesis of arylamines. The reactivity of haloquinolines in Pd-catalyzed amination is dependent on the position of the halogen atom. mdpi.com 6-Bromoquinoline is a known substrate for these reactions. mdpi.com

The catalytic cycle typically involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would be expected to yield N-substituted derivatives at the 6-position. The choice of ligand is crucial for achieving high yields and functional group tolerance. nih.govnih.gov

Table 3: Generalized Buchwald-Hartwig Amination of a 6-Bromo-substituted Heterocycle

Substrate Amine Catalyst/Ligand Base Product

While the provided example is for a purine (B94841) system, the principles are directly applicable to 6-bromoquinoline derivatives, enabling the synthesis of a variety of 6-aminoquinoline (B144246) structures.

Carbon-Hydrogen (C-H) Activation and Carbon-Nitrogen (C-N) Bond Formation

Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govyoutube.com In the context of quinolines, C-H activation can be directed to various positions on the ring, often facilitated by a directing group or by the inherent electronic properties of the molecule. nih.gov

For quinoline N-oxides, rhodium(III)-catalyzed C-H activation has been shown to be highly regioselective for the C-8 position, enabling C-Br and C-N bond formation. researchgate.net This type of transformation showcases the potential to functionalize the quinoline core at positions other than those bearing a halogen. While direct C-H activation of this compound itself is not extensively reported, the existing literature on quinoline C-H activation suggests that various positions could be targeted depending on the catalyst and directing group strategy employed.

Quinoline N-Oxidation and Its Impact on Ring Reactivity

The oxidation of the quinoline nitrogen to an N-oxide has a profound effect on the electronic properties and reactivity of the quinoline ring. thieme-connect.de The N-oxide group is electron-donating through resonance and electron-withdrawing through induction, which alters the reactivity towards both electrophiles and nucleophiles. thieme-connect.de

6-Bromoquinoline can be readily converted to 6-bromoquinoline-1-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.org The resulting N-oxide is more activated towards electrophilic substitution, as seen in its nitration reactions. semanticscholar.orgresearchgate.net The N-oxide functionality can also act as an internal oxidant in certain catalytic cycles. thieme-connect.de Furthermore, the N-oxide can direct C-H functionalization to specific positions, such as the C-2 and C-8 positions of the quinoline ring. nih.gov

Table 4: N-Oxidation of 6-Bromoquinoline

Starting Material Oxidizing Agent Product Yield
6-Bromoquinoline m-CPBA 6-Bromoquinoline-1-oxide 87%

The amino group at the 3-position of this compound would also be susceptible to oxidation. uomustansiriyah.edu.iq The interplay between the N-oxidation of the quinoline ring and the potential oxidation of the exocyclic amino group would need to be carefully considered in synthetic planning.

Comparative Reactivity Studies with Isomeric Bromoquinolines

The position of the bromine atom on the quinoline ring significantly influences its reactivity in various chemical transformations. For instance, in palladium-catalyzed amination reactions, the reactivity of chloroquinolines varies with the position of the chlorine atom, and similar trends are expected for bromoquinolines. mdpi.com

In vapor phase catalytic oxidation, quinoline and isoquinoline (B145761) exhibit remarkably different behaviors. Quinoline yields nicotinic acid, indicating cleavage of the benzene ring, whereas isoquinoline is converted to phthalimide, signifying cleavage of the pyridine (B92270) ring. researchgate.net This highlights how the relative arrangement of the nitrogen atom and the fused benzene ring dictates the molecule's stability and reaction pathways under specific conditions.

Positional Isomer Effects on Reaction Pathways

The relative positioning of the amino and bromo substituents on the quinoline nucleus has a profound impact on the molecule's reactivity, particularly in nucleophilic substitution reactions. A notable example is the reaction of aminobromoquinoline isomers with strong bases like potassium amide (KNH₂) in liquid ammonia (B1221849). These reactions can proceed through different mechanistic pathways, including the formation of a highly reactive didehydroquinoline (quinolyne) intermediate, which can lead to cine-substitution, where the incoming nucleophile attaches to a position adjacent to the one vacated by the leaving group.

The outcome of such reactions is highly dependent on the specific isomer used. For instance, studies on the amination of isomeric aminobromoquinolines have revealed dramatic differences in their reactivity. When 3-amino-4-bromoquinoline is treated with potassium amide in liquid ammonia, it undergoes a rearrangement to yield 2,3-diaminoquinoline. This transformation is proposed to occur via a 3,4-didehydroquinoline intermediate. The subsequent addition of the amide nucleophile can occur at either C-3 or C-4, but the observed product indicates a meta-rearranged substitution.

In stark contrast, 4-amino-3-bromoquinoline (B189530) is reported to be unreactive under the same conditions. This lack of reactivity is attributed to the electronic and steric environment around the C-3 and C-4 positions, which disfavors the formation of the necessary didehydro intermediate. This differential reactivity underscores the critical role of substituent positioning in determining the feasibility and outcome of a reaction.

Isomer Reaction with KNH₂/NH₃ Product(s) Postulated Intermediate
3-Amino-4-bromoquinolineReaction occurs2,3-Diaminoquinoline3,4-Didehydroquinoline
4-Amino-3-bromoquinolineNo reaction--

This table illustrates the differential reactivity of positional isomers of aminobromoquinoline under strong basic conditions.

Electron Distribution and its Role in Reactivity

The reactivity of this compound is fundamentally governed by the electron distribution within its aromatic system. This distribution is a consequence of the combined electronic effects of the amino and bromo substituents, as well as the inherent electronic nature of the quinoline nucleus. The amino group at the C-3 position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. Conversely, the bromo group at the C-6 position is an electron-withdrawing group (EWG) through its inductive effect, while also being weakly deactivating through resonance.

Computational studies, such as those employing Density Functional Theory (DFT), on substituted quinolines provide insights into how such substituents modulate the electronic properties of the molecule. scirp.orgijpras.com These studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's propensity to donate or accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. ijpras.comrsc.org

The electron-donating -NH₂ group at C-3 increases the electron density on the quinoline ring, particularly at the ortho and para positions relative to it. This would, in principle, activate the ring towards electrophilic attack. However, the pyridine part of the quinoline is inherently electron-deficient, which generally disfavors electrophilic substitution.

In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the bromine atom and the quinoline nitrogen atom makes the ring susceptible to attack by nucleophiles. The stability of the intermediate formed during such a reaction is crucial. The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the negatively charged Meisenheimer complex, thus facilitating the reaction. In this compound, the bromo group is on the carbocyclic ring, and its influence on nucleophilic substitution at this position is modulated by the amino group on the heterocyclic ring.

Substituent Position Electronic Effect Influence on Reactivity
Amino (-NH₂)3Electron-donating (resonance)Activates the ring towards electrophilic attack, increases electron density.
Bromo (-Br)6Electron-withdrawing (inductive)Deactivates the ring towards electrophilic attack, makes the ring more susceptible to nucleophilic attack.

This table summarizes the electronic effects of the substituents in this compound and their general influence on reactivity.

Applications in Organic Synthesis and Material Science

6-Bromoquinolin-3-amine as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the predictable reactivity of its functional groups. The amine group can readily participate in reactions such as amide bond formations, alkylations, and the construction of new heterocyclic rings. chemrxiv.org Simultaneously, the bromine atom can be utilized in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the stepwise and controlled elaboration of the quinoline (B57606) scaffold.

The construction of complex molecules is a central goal of organic synthesis. nih.gov Building blocks that offer a rigid core and multiple points for diversification are highly prized. This compound serves this role effectively. The quinoline nucleus provides a defined three-dimensional structure, while the amine and bromo substituents act as handles for attaching various other molecular fragments. Synthetic chemists can leverage these features to construct elaborate molecules with precise architectures, which is a critical step in creating new therapeutic agents and materials. The ability to use robust and well-understood reactions like amide couplings and palladium-catalyzed cross-couplings makes this building block particularly amenable to creating large libraries of related compounds for screening purposes. chemrxiv.orgnih.gov

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in nature and medicine. libretexts.org this compound is itself a heterocyclic compound but also serves as a starting point for the synthesis of more complex, fused heterocyclic systems. libretexts.org For instance, the amine group can be acylated and then cyclized to form new rings fused to the quinoline core, leading to polycyclic aromatic systems. nih.gov Such reactions are instrumental in creating novel molecular frameworks that may possess unique biological or photophysical properties. The literature contains numerous examples of amino-heterocycles being used to construct fused pyrimidine (B1678525) rings, demonstrating a common strategy for expanding molecular diversity. nih.govfrontiersin.org

Role of this compoundKey Functional Group(s)Resulting Chemical StructuresTypical Reactions
Scaffold for Complex MoleculesQuinoline Core, Amine, BromoElaborated quinoline derivatives with appended molecular fragmentsSuzuki Coupling, Amide Formation, Buchwald-Hartwig Amination
Precursor to Fused HeterocyclesAmine GroupPolycyclic systems like PyrimidoquinolinesCondensation, Intramolecular Cyclization
Intermediate in Drug DiscoveryAmine, BromoLibraries of potential pharmacologically active agentsParallel Synthesis, Diversity-Oriented Synthesis
Precursor for Fluorescent DyesQuinoline Core (Fluorophore)Functional dyes for imaging and sensingFunctionalization at amine or bromo position

The process of discovering new drugs often involves synthesizing and screening large numbers of compounds to identify those with desirable biological activity. Aminoquinolines are recognized as important intermediates and scaffolds for this purpose. targetmol.comnih.gov this compound provides a structural basis for the design and synthesis of novel drug candidates. targetmol.com Its rigid quinoline core can correctly position appended functional groups to interact with biological targets like enzymes or receptors. The ability to modify the molecule at both the 3- and 6-positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series, fine-tuning its properties to enhance potency and reduce off-target effects.

The quinoline skeleton is a key component in a wide array of natural products and synthetic molecules with proven pharmacological activity. researchgate.netnih.gov Compounds containing this moiety exhibit diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov As a functionalized quinoline, this compound is a valuable precursor for creating new molecules within this chemical space. By using it as a starting material, researchers can build upon a proven pharmacophore to develop novel compounds aimed at a multitude of therapeutic targets.

Development of Functionalized Materials

Beyond its role in medicinal chemistry, this compound is also a building block for functionalized materials, particularly in the field of optics and sensor technology. The inherent photophysical properties of the quinoline ring system make it an attractive core for developing fluorescent molecules.

Fluorescent probes are powerful tools used to detect specific molecules (analytes) or to visualize processes in biological systems. mdpi.comresearchgate.net Many of these probes are built around an aromatic core that is responsible for the fluorescence, known as a fluorophore. The quinoline ring system can act as such a fluorophore. The synthesis of a functional probe requires the ability to attach other chemical groups to this core—one to react with the target analyte and another to modulate the probe's solubility or localization within a cell.

This compound is well-suited for this application. The quinoline core provides the essential fluorescent properties, while the amine and bromo groups serve as convenient attachment points for other necessary components. nih.gov For example, the amine group could be modified to create a recognition site for a specific biogenic amine or amino acid, allowing the probe to selectively detect that target. nih.gov This strategy of using a heterocyclic core as a platform for building selective fluorescent sensors is a well-established approach in materials science and chemical biology. nih.gov

Fluorophore CoreExample ApplicationSensing Mechanism Principle
QuinolineDetection of specific ions or small moleculesAnalyte binding modulates the fluorescence of the quinoline ring.
Rosamine (Xanthene-based)Detection of biogenic aminesReaction between the probe and amine causes a change in color or fluorescence. nih.gov
PyrroloquinolineSelective detection of lysine (B10760008) in living cellsInteraction with lysine leads to a strong fluorescence emission. nih.gov
Rhodamine (Xanthene-based)Enzyme activity probes, organelle stainingEnzymatic cleavage or specific localization turns on fluorescence. mdpi.com

The Chemical Profile of this compound: Synthesis and Applications

A versatile heterocyclic amine, this compound, is a valuable building block in the synthesis of complex chemical structures. While its direct applications are still under exploration, its structural motifs suggest significant potential in organic synthesis and material science. This article delves into the plausible synthetic routes for this compound and explores its prospective roles in advanced chemical applications.

The unique structure of this compound, featuring a quinoline core substituted with both a bromine atom and an amino group, positions it as a promising candidate for various applications in organic synthesis and the development of novel materials. The presence of the reactive bromine and the nucleophilic amino group on the quinoline scaffold allows for a diverse range of chemical modifications.

Integration into Polyazamacrocyclic Systems

While specific research detailing the integration of this compound into polyazamacrocyclic systems is not extensively documented, the inherent properties of the molecule suggest its utility in this field. Polyazamacrocycles are of significant interest due to their ability to form stable complexes with metal ions and anions. The amino group of this compound can serve as a nucleophilic site for the construction of macrocyclic frameworks through reactions with suitable electrophiles, such as dialdehydes or diacyl chlorides, in condensation reactions.

Furthermore, the quinoline nitrogen atom can act as an additional coordination site within the macrocycle, potentially leading to ligands with unique metal-binding properties. The bromo-substituent offers a handle for further functionalization of the macrocycle through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties. The synthesis of such quinoline-containing macrocycles could be achieved through stepwise or one-pot multi-component reactions.

Potential in Catalyst Development

Quinoline derivatives are widely recognized for their role as ligands in catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the quinoline scaffold can influence the catalytic activity and selectivity. This compound, with its amino group, offers an additional coordination site, making it a potential bidentate ligand for various transition metals.

The development of catalysts based on this compound could be explored in several areas:

Cross-Coupling Reactions: Palladium complexes of aminoquinoline ligands have been shown to be effective catalysts for cross-coupling reactions. The electronic properties of the this compound ligand could be beneficial in reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis, for instance, in hydrogenation or hydrosilylation reactions. The steric and electronic environment around the metal center could be modulated by the substituents on the quinoline ring.

Oxidation Catalysis: The quinoline moiety can also be part of ligands for oxidation catalysts. The stability of the quinoline ring system makes it suitable for use in demanding catalytic cycles.

The synthesis of such catalysts would typically involve the reaction of this compound with a suitable metal precursor. The resulting metal complexes could then be evaluated for their catalytic performance in various organic transformations.

Medicinal Chemistry and Biological Activity of 6 Bromoquinolin 3 Amine and Its Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of 6-bromoquinolin-3-amine have emerged as a significant area of research in the development of new anticancer therapies. These compounds have demonstrated a range of biological activities, including the ability to inhibit the growth of cancer cells, interact with specific molecular targets, and induce programmed cell death.

Inhibition of Cell Proliferation in Cancer Cell Lines

A notable characteristic of this compound derivatives is their capacity to inhibit the proliferation of various cancer cell lines. For instance, a series of 6-bromoquinazoline (B49647) derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds showing IC50 values in the low micromolar range. nih.govnih.gov One particular derivative, compound 5b with a fluoro substitution, exhibited stronger activity than the conventional chemotherapy drug cisplatin, with IC50 values of 0.53-1.95 μM. nih.gov Another study on quinazoline-4(3H)-one derivatives also showed potent antiproliferative activity, with compound 8a displaying IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.govnih.govresearchgate.net

The cytotoxic activity of these compounds is often selective, showing less effect on normal cell lines compared to cancerous ones. For example, compound 8a had an IC50 value of 84.20 ± 1.72 µM on the normal MRC-5 cell line, indicating a degree of selectivity for tumor cells. nih.govnih.govresearchgate.net The structure of the derivatives plays a crucial role in their activity, with different substitutions affecting their potency. researchgate.net

Inhibition of Cancer Cell Proliferation by 6-Bromoquinoline (B19933) Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 5bMCF-7, SW4800.53-1.95
Compound 8aMCF-715.85 ± 3.32
Compound 8aSW48017.85 ± 0.92

Interaction with Specific Molecular Targets

The anticancer effects of this compound derivatives are often linked to their interaction with specific molecular targets within cancer cells. nih.gov One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation and is often overactive in many types of cancer. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the EGFR active site, with some derivatives, like compounds 8a and 8b, showing desirable interactions similar to the established EGFR inhibitor, Erlotinib. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline (B50416) ring has been shown to enhance anticancer effects. nih.gov

Kinase Inhibition Profiles

The 4-anilino-quin(az)oline scaffold, a common structure in these derivatives, is known to modulate kinase activity. mdpi.com Kinases are enzymes that are critical for cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com Derivatives of this compound have been investigated as kinase inhibitors, targeting not only EGFR but also other kinases like Src kinase. nih.gov The substitution patterns on the quinoline (B57606) ring significantly influence the kinase inhibition profile, allowing for the development of both broad-spectrum and highly selective inhibitors. mdpi.commdpi.com For example, a series of 4-anilino-3-cyanobenzo[g]quinolines were found to be more active against Src kinase compared to their bicyclic analogues. nih.gov Furthermore, the development of irreversible Bruton's tyrosine kinase (BTK) inhibitors bearing a 6-amino-1,3,5-triazine scaffold has shown promise, with some compounds demonstrating potent BTK inhibition and improved selectivity over other kinases like EGFR. nih.gov

Pathways Affecting Cell Signaling, Proliferation, and Survival

By inhibiting key kinases, this compound derivatives can disrupt major signaling pathways that control cell proliferation and survival. The inhibition of EGFR, for example, can block downstream pathways like MAPK and NF-κB, which are crucial for the inflammatory responses that can drive cancer progression. mdpi.com The disruption of these signaling networks can lead to an arrest of the cell cycle, preventing cancer cells from dividing and multiplying. Studies have shown that some quinoline derivatives can cause cell cycle arrest in the G0/G1 or S phase. nih.govbenthamscience.com

Induction of Apoptosis and DNA Fragmentation Studies

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net Treatment with these derivatives has been shown to cause DNA fragmentation, a key feature of apoptosis. benthamscience.comresearchgate.net For example, a study on novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline showed that the lead compound induced apoptosis in MCF7 cells, which was mediated by the fragmentation of genomic DNA. benthamscience.comresearchgate.net This process is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and BAX, and the downregulation of anti-apoptotic proteins like BCL2. benthamscience.com Furthermore, some derivatives have been observed to increase intracellular reactive oxygen species (iROS), leading to mitochondrial dysfunction and subsequent apoptosis. tuni.fiacs.org

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also been explored for their antimicrobial properties. mediresonline.orgmediresonline.org Quinoline-based compounds have a history of use as antimicrobial agents, and modern derivatives continue to show promise in combating bacterial and fungal infections. nih.govbiointerfaceresearch.com

A study investigating 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one found that it exhibited significant antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. mediresonline.orgmediresonline.org This particular compound demonstrated higher activity against Staphylococcus aureus than the standard antibiotic Ciprofloxacin. mediresonline.orgmediresonline.org The substitution of an amino group at the third position of the quinazolinone ring appeared to enhance the antibacterial activity. mediresonline.orgmediresonline.org

Other studies on various quinoline derivatives have also reported broad-spectrum antimicrobial activity. biointerfaceresearch.comresearchgate.net For example, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and some have demonstrated the ability to enhance the effects of antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these compounds is believed to involve the rapid permeabilization and depolarization of the bacterial cell membrane. nih.gov

Antimicrobial Activity of a 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus16
Bacillus species15
Aspergillus Species14
Pseudomonas aeruginosa13
Escherichia coli12
Klebsiella pneumonia10
Candida albicansNo activity

Data represents the zone of inhibition for compound 2 from the cited study. mediresonline.org

Antibacterial Efficacy (e.g., against ESBL Producing Escherichia coli and MRSA)

Derivatives of 6-bromoquinoline have been synthesized and evaluated for their potential against multidrug-resistant bacteria, including Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a series of 6-Bromoquinolin-4-ol derivatives were synthesized and tested. nih.gov The antibacterial activity was assessed using the agar (B569324) well diffusion method, followed by the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov

Among the tested compounds, derivative 3e , 6-(4-methoxyphenoxy)quinolin-4-ol, demonstrated the highest antibacterial activity. nih.gov It exhibited an MIC of 6.25 µg/mL and an MBC of 12.5 µg/mL against ESBL-producing E. coli. nih.gov Against MRSA, it showed even greater potency with an MIC of 3.125 µg/mL and an MBC of 6.5 µg/mL. nih.gov Other derivatives also showed notable, albeit lesser, activity against these challenging pathogens. nih.gov

Antiviral Investigations

The broader class of quinoline derivatives has been extensively reviewed for antiviral properties against a range of viruses, including Zika virus (ZIKV), influenza, Hepatitis C virus (HCV), and Coxsackie B3 virus (Cox B3). nih.govmdpi.com For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown the ability to reduce ZIKV RNA production. nih.gov While specific studies focusing exclusively on this compound are not detailed in the reviewed literature, the general activity of the quinoline scaffold suggests its potential as a template for antiviral drug design. nih.gov Research into benzo-heterocyclic amine derivatives has shown that compounds with electron-withdrawing substituents can exhibit potent activity against both RNA and DNA viruses. mdpi.com

Other Therapeutic Potential

The versatile binding properties of the quinoline scaffold allow for the modification of its functional groups to create potent and specific ligands for various biological targets. nih.gov This adaptability has led to the exploration of quinoline derivatives for a multitude of therapeutic applications beyond antibacterial and antiviral activities. biointerfaceresearch.combenthamscience.com

Anti-Trypanosomal Activities

Derivatives of bromo-substituted quinolinones have shown significant promise as agents against kinetoplastid parasites, the causative agents of diseases like Human African Trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). nih.gov A pharmacomodulation study focusing on the 8-nitroquinolin-2(1H)-one scaffold revealed that the introduction of a bromine atom at the 6-position is crucial for high anti-trypanosomal activity. nih.gov

One of the most active compounds identified was a 3-chloro-6-bromo derivative, which displayed potent and selective activity. nih.gov It recorded an EC₅₀ value of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes. nih.gov This level of activity is comparable or superior to reference drugs like suramin (B1662206) (EC₅₀ = 30 nM) and fexinidazole (B1672616) (EC₅₀ = 400 nM). nih.gov The study underscored the critical role of the bromine atom at the C-6 position in enhancing the potency of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-Activity Relationship (SAR) studies help to elucidate these dependencies, guiding the design of more potent and selective therapeutic agents. nih.gov

Impact of Substituent Position and Nature on Biological Activity

SAR analyses have revealed that specific substitutions at various positions on the quinoline ring are critical for biological activity. nih.gov In the context of anti-trypanosomal 8-nitroquinolin-2(1H)-ones, the position of the bromine atom significantly influences potency. nih.gov A derivative with bromine at the 6-position was found to be 27 times more active than its 3-bromo isomer, highlighting the importance of the substituent's location. nih.gov Furthermore, the addition of a second halogen at the 3-position, as seen in the 3-chloro-6-bromo derivative, afforded one of the most active compounds in the series. nih.gov Conversely, replacing the 6-bromo substituent with a chlorine atom was detrimental to anti-trypanosomal activity. nih.gov

In anticancer studies of highly brominated quinolines, compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibitory effects on cancer cell proliferation, whereas derivatives with substitutions at C-3, C-6, and C-8 were inactive. nih.gov This again demonstrates that the placement of substituents is a key determinant of biological effect. nih.gov

Role of Bromine and Amine Groups in Target Binding

The functional groups attached to the quinoline scaffold, such as bromine and amine moieties, play a direct role in the molecule's interaction with its biological target. nih.gov The bromine atom, particularly at the C-6 position, has been shown to be a key feature for enhancing anti-trypanosomal activity. nih.gov Bromoquinolines often serve as precursors for creating multifunctional quinoline compounds, and the bromine itself can be activated for nucleophilic substitution by adjacent groups, allowing for further derivatization. nih.gov

While the specific role of the 3-amine group in this compound target binding is not explicitly detailed in the cited literature, amine groups in heterocyclic compounds are well-known to participate in crucial binding interactions, such as hydrogen bonding, with biological macromolecules like proteins and nucleic acids. nih.gov In studies of 4-aminoquinolines, the amino group is a key part of the pharmacophore responsible for antimalarial activity. oup.com The basicity of substituents can also modulate the chelation properties of the quinoline template to metal ions, which in turn can critically affect potency and target selectivity. nih.gov

Influence of Fluorophore Groups on Binding Abilities

Extensive literature searches did not yield specific studies detailing the influence of different fluorophore groups on the binding abilities of this compound derivatives. Research on the direct conjugation of various fluorophores to the this compound scaffold and the subsequent evaluation of their binding affinities to specific biological targets has not been reported in the available scientific literature.

While the broader field of medicinal chemistry often utilizes fluorescent labeling to probe biological interactions, specific data, such as binding affinity constants (e.g., Kᵢ, IC₅₀, or Kₔ) for a series of this compound derivatives conjugated with different fluorophores, are not publicly available. General principles suggest that the attachment of a fluorophore can significantly impact a molecule's binding properties in several ways:

Steric Hindrance: The size and bulk of the fluorophore can physically obstruct the optimal interaction of the core molecule with its binding site.

Physicochemical Properties: Fluorophores can alter the solubility, lipophilicity, and electronic distribution of the parent molecule, which can in turn affect its binding affinity and specificity.

Direct Interactions: The fluorophore itself may form new interactions with the biological target or its surrounding environment, which could either enhance or diminish binding.

However, without specific experimental data for this compound and its fluorescently labeled analogs, any discussion on the influence of fluorophore groups on their binding abilities would be purely speculative and fall outside the scope of this scientifically rigorous article. Further research is required to be conducted in this specific area to generate the data necessary for a detailed analysis.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "6-Bromoquinolin-3-amine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the chemical shifts of protons are influenced by factors such as electron density and anisotropic effects from the aromatic rings. For "this compound," the aromatic protons will exhibit characteristic signals in the downfield region of the spectrum. The substitution pattern on the quinoline ring, with a bromine atom at position 6 and an amino group at position 3, dictates the specific chemical shifts and coupling patterns observed. The protons on the quinoline ring system typically appear at distinct chemical shifts, allowing for their assignment. For instance, in a related compound, 6-bromoquinoline (B19933), the proton signals are well-resolved. chemicalbook.com The amino group protons will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the attached substituents (bromine and amine) and their position. The carbon atom attached to the bromine (C-6) will experience a characteristic downfield shift, while the carbon attached to the amino group (C-3) will also show a distinct chemical shift. Computational methods are often employed alongside experimental data to aid in the precise assignment of carbon signals in complex quinoline derivatives.

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.govjhu.edu In the synthesis of "this compound" or its subsequent reactions, ¹H NMR can be utilized to track the disappearance of starting material signals and the appearance of product signals. pharmtech.combeilstein-journals.org This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions without the need for sample isolation. pharmtech.com The distinct signals of the aromatic protons in the starting materials and the "this compound" product would serve as clear markers for monitoring the reaction's advancement.

NMR titration is a valuable technique for studying non-covalent interactions between molecules in solution. This method can be employed to investigate the interaction of "this compound" with other molecules, such as metal ions or biological macromolecules. By incrementally adding a binding partner to a solution of "this compound" and monitoring the changes in the ¹H or ¹³C NMR chemical shifts, one can determine binding constants and map the interaction site on the molecule. The changes in chemical shifts upon binding are indicative of alterations in the electronic environment of the nuclei involved in the interaction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in "this compound". The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected vibrational modes include:

N-H Stretching: As a primary aromatic amine, "this compound" will show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.comlibretexts.org The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com

C=C and C=N Stretching: The aromatic quinoline ring will display characteristic C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region.

N-H Bending: A primary amine N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond will likely be observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally below 700 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) and pyridine (B92270) rings will be present in the 900-675 cm⁻¹ range, and their specific positions can provide information about the substitution pattern.

These characteristic absorption bands collectively provide a molecular fingerprint, confirming the presence of the amine and bromo-substituted quinoline core.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Pattern Validation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of "this compound". The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule.

A crucial feature in the mass spectrum of "this compound" will be the isotopic pattern of bromine. nist.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M⁺ and M+2 isotopic pattern, where the two peaks are of almost equal intensity and separated by two mass units. This distinctive pattern provides unambiguous evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. researchgate.net Fragmentation patterns observed in the mass spectrum, often resulting from the loss of the bromine atom or parts of the quinoline ring, can offer additional structural information. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Metal Coordination Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within "this compound". The quinoline ring system is a chromophore, and the presence of the amino and bromo substituents will influence the wavelengths of maximum absorption (λmax). The UV-Vis spectrum will typically show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system.

Furthermore, UV-Vis spectroscopy is a powerful tool for studying the coordination of "this compound" with metal ions. researchgate.netresearchgate.netnih.gov Upon complexation with a metal, the electronic environment of the quinoline ligand changes, leading to shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts). By monitoring these spectral changes during a titration with a metal salt, one can study the stoichiometry and stability of the resulting metal complexes. researchgate.netresearchgate.net This technique is valuable for understanding the ligand's behavior in coordination chemistry. wayne.edu

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com If a suitable single crystal of "this compound" can be grown, this technique can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystal lattice.

Planarity: Confirmation of the planarity of the quinoline ring system.

Intermolecular interactions: Details of intermolecular forces, such as hydrogen bonding (involving the amine group) and π-π stacking interactions between the quinoline rings, which dictate the crystal packing.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in the solid state. researchgate.net

Interactive Data Tables

¹H NMR Chemical Shift Ranges for Quinolines

Proton TypeTypical Chemical Shift Range (ppm)
Aromatic Protons7.0 - 9.0
Amine (NH₂) ProtonsVariable, often broad

¹³C NMR Chemical Shift Ranges for Substituted Aromatics

Carbon TypeTypical Chemical Shift Range (ppm)
Aromatic C-Br110 - 130
Aromatic C-NH₂130 - 150
Other Aromatic Carbons120 - 140

Key IR Absorption Frequencies

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Primary AmineN-H Stretch3500 - 3300 (two bands)
Aromatic RingC=C and C=N Stretch1650 - 1450
Primary AmineN-H Bend1650 - 1580
Aromatic AmineC-N Stretch1335 - 1250

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which is then used to confirm the empirical formula of a newly synthesized or purified substance. For this compound, this analysis is fundamental to verify its molecular formula, C₉H₇BrN₂.

The confirmation process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's proposed molecular formula. The theoretical composition is calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N).

The molecular formula C₉H₇BrN₂ leads to a molecular weight of approximately 223.07 g/mol . Based on this, the theoretical elemental percentages are calculated as follows:

Carbon (C): (9 * 12.011) / 223.07 * 100%

Hydrogen (H): (7 * 1.008) / 223.07 * 100%

Bromine (Br): (1 * 79.904) / 223.07 * 100%

Nitrogen (N): (2 * 14.007) / 223.07 * 100%

In a typical research setting, an experimental analysis would be performed, and the resulting "Found" percentages would be reported alongside the "Calculated" values. For a sample to be considered pure, the experimentally found values are generally expected to be within ±0.4% of the calculated theoretical values. researchgate.netnih.gov This close correlation provides strong evidence for the correct elemental composition and, therefore, confirms the empirical and molecular formula of the compound.

The detailed research findings for this compound are presented in the data table below, which summarizes the calculated theoretical percentages for each element.

Interactive Data Table: Elemental Analysis of this compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to predict the electronic structure of molecules. DFT methods are employed to determine the optimized geometry, electronic properties, and reactivity of chemical compounds. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Optimized Geometry and Electronic Structure Analysis

The first step in a DFT study is to determine the most stable three-dimensional conformation of the molecule, known as its optimized geometry. This process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. While specific DFT calculations for the optimized geometry of 6-bromoquinolin-3-amine are not detailed in the available research, the expected output would be a set of precise coordinates for each atom. From this optimized structure, key geometric parameters can be analyzed.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following values are representative examples for a quinoline (B57606) ring system and are not from a specific study on this compound.)

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-C31.37 Å
C3-N(amine)1.39 Å
C5-C61.38 Å
C6-Br1.91 Å
N1-C21.32 Å
Bond Angles (º) C2-C3-C4120.5°
C5-C6-C7121.0°
C5-C6-Br119.5°
Dihedral Angles (º) C4-C3-N(amine)-H180.0°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. The bromine atom and the amine group would significantly influence the energy and localization of these orbitals.

Table 2: Representative Frontier Molecular Orbital Data (Note: These values are illustrative and not from a specific calculation on this compound.)

ParameterValue (eV)
HOMO Energy -5.85 eV
LUMO Energy -1.20 eV
HOMO-LUMO Gap (ΔE) 4.65 eV

Natural Bond Orbital (NBO) Analysis

Table 3: Example of NBO Analysis - Second-Order Perturbation Energy E(2) (Note: This table presents hypothetical interactions for this compound to illustrate the output of an NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N(amine)π(C2-C3)18.5n → π
LP (1) N(ring)σ(C2-C3)5.2n → σ
π (C5-C6)π(C7-C8)22.1π → π
LP (2) Brσ(C5-C6)2.5n → σ

Global Reactivity Descriptors

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. (μ = (E_HOMO + E_LUMO) / 2)

Global Hardness (η): Measures the resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2)

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. (S = 1 / η)

Electrophilicity Index (ω): Measures the propensity to accept electrons. (ω = μ² / 2η)

These parameters provide a quantitative framework for comparing the reactivity of different molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for predicting the binding orientation and affinity of a compound, providing insights into its potential biological activity.

Prediction of Binding Modes and Affinities

In a molecular docking study, the ligand is placed into the binding site of a protein, and various conformations and orientations are sampled. A scoring function then estimates the binding affinity, usually expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction.

For this compound, docking studies would be performed against specific protein targets relevant to a disease of interest. The results would predict the most stable binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For instance, the amine group could act as a hydrogen bond donor or acceptor, while the quinoline ring could engage in π-stacking with aromatic residues like Phenylalanine or Tyrosine.

Table 4: Hypothetical Molecular Docking Results for this compound (Note: This table is an example of typical docking results and does not represent an actual study.)

Protein TargetBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
EGFR Kinase -8.5Met793Hydrogen Bond (with amine H)
Leu718Hydrophobic
Val726Hydrophobic
Ala743Hydrophobic
VEGFR-2 Kinase -7.9Cys919Hydrogen Bond (with ring N)
Phe1047π-π Stacking
Leu840Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgmdpi.com

Atom-based 3D-QSAR is a powerful technique that generates predictive models based on the three-dimensional atomic arrangement of molecules. For a series of this compound analogs, this approach would involve aligning the structures and placing them in a grid. The steric and electrostatic fields around the molecules are then calculated and used as descriptors to correlate with their biological activity.

The process typically involves developing a pharmacophore model first. For related quinoline derivatives, successful pharmacophore models have been generated featuring key elements like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. rsc.orgdovepress.comnih.gov A 3D-QSAR model derived from such a hypothesis can yield high statistical significance, with correlation coefficients (r²) often exceeding 0.9, indicating a strong predictive capability. rsc.orgnih.gov

Visualization of the 3D-QSAR model generates contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

Green Contours: Indicate areas where bulky (steric) groups enhance biological activity.

Yellow Contours: Show regions where bulky groups decrease activity.

Blue Contours: Represent areas where electropositive groups increase activity.

Red Contours: Indicate regions where electronegative groups enhance activity.

These maps provide a visual guide for designing new derivatives of this compound with potentially improved potency. nih.gov

QSAR models allow for the prediction of biological activity (such as IC50 values) for new or untested compounds based solely on their structural features. nih.gov The model is built using a "training set" of compounds with known activities. The predictive power of the model is then validated using an external "test set" of compounds not used in the model's creation. nih.gov

Key structural features, or "descriptors," used in these models can include: ijnrd.org

Electronic Properties: Charges on specific atoms (e.g., qC1, qC4), dipole moment. nih.gov

Steric Parameters: Molecular volume, surface area, specific substituent parameters (e.g., Es). nih.gov

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Indices: Descriptors that quantify molecular shape and branching.

A typical multilinear regression (MLR) QSAR equation might look like this: Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For para-substituted methcathinone (B1676376) analogues, a QSAR study found a significant correlation between the steric bulk (Es) of the substituent and the compound's selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov A similar approach could be applied to derivatives of this compound to predict their activity and selectivity based on the properties of substituents on the quinoline core.

Table 1: Example of Descriptors Used in QSAR Studies

Descriptor TypeSpecific ExampleDescriptionRelevance
Electronic Hammett constant (σp)Quantifies the electron-donating or electron-withdrawing effect of a substituent. nih.govInfluences binding interactions through changes in electron density.
Steric Taft Steric Parameter (Es)Measures the bulkiness of a substituent. nih.govDetermines if a molecule can physically fit into a receptor's binding site.
Hydrophobicity LogPRepresents the lipophilicity of a molecule. ijnrd.orgAffects cell membrane permeability and transport to the target site.
Quantum Chemical HOMO/LUMO EnergiesEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. chemrevlett.comRelates to the molecule's ability to donate or accept electrons in reactions.

Analysis of Tautomerism and Conformational Preferences

Tautomers are structural isomers of chemical compounds that readily interconvert. clockss.org For this compound, the primary form of tautomerism is amino-imino tautomerism, involving the migration of a proton from the amino group to the ring nitrogen.

Amino Tautomer: The canonical and generally more stable form.

Imino Tautomer: A less stable form where the exocyclic nitrogen has a double bond to the ring, and the ring nitrogen is protonated.

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative energies of these tautomeric forms. researchgate.net For most aminopyridines and aminoquinolines, the amino form is significantly more stable than the imino form in the gas phase and in various solvents. The energy difference between tautomers is a key factor in their relative populations at equilibrium. clockss.org Conformational analysis, also performed computationally, investigates the rotation around single bonds, such as the C-N bond of the amino group, to identify the most stable spatial arrangement of the atoms.

Study of Spectroscopic Properties through Computational Methods

Computational quantum chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net Methods like DFT, often using the B3LYP functional with basis sets such as 6-311++G(d,p), can accurately calculate vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.gov

Vibrational Spectroscopy (IR/Raman): Theoretical calculations produce a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors and improve agreement with experimental data. nih.gov This allows for precise assignment of the peaks in an experimental spectrum to specific bond stretches, bends, and torsions within the molecule. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values to experimental data helps confirm the molecular structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of electronic transitions, primarily the HOMO-LUMO transition. chemrevlett.comeurekaselect.com This helps in understanding the electronic structure and chromophores within the molecule.

Table 2: Computationally Predicted Spectroscopic Data for a Representative Quinoline Structure

Spectroscopic TechniqueParameterPredicted ValueCorresponding Functional Group/Transition
FT-IR Vibrational Frequency~1520 cm⁻¹C=C stretching in the aromatic ring nih.gov
¹³C NMR Chemical Shift~145 ppmAromatic carbon adjacent to nitrogen
¹H NMR Chemical Shift~8.5 ppmProton on the carbon between the two ring nitrogens
UV-Vis Electronic Transition (λmax)~300-350 nmπ → π* transition

Note: These are representative values based on computational studies of similar quinoline structures and may not be the exact values for this compound. nih.gov

Prediction of Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov

Computational methods are increasingly used to predict CCS values, which aids in the identification of unknown compounds. researchgate.net Machine learning models, such as support vector machines (SVM), are trained on large datasets of experimentally measured CCS values and a variety of calculated molecular descriptors. nih.gov These models can then predict the CCS value for a new molecule like this compound with high accuracy, often with a median relative error of less than 2%. nih.govnih.gov

The PubChem database lists a computed CCS value for this compound as 163 Ų. nih.gov This value is derived from theoretical calculations and serves as a useful reference point for experimental identification. More advanced models can predict CCS values based on an ion's polarizability and mass-to-charge ratio, demonstrating high accuracy even with limited training data. mahidol.ac.th

Patent Landscape Analysis in Academic Research

Overview of Patenting Trends for Quinoline (B57606) Derivatives

The patent landscape for quinoline derivatives is both vast and continuously expanding, reflecting the scaffold's immense therapeutic potential. nih.gov Quinoline, a bicyclic heterocyclic system, has been a subject of intense pharmacological research, leading to a multitude of patents covering its derivatives and their applications across various industries. tandfonline.comresearchgate.neteurekaselect.com A review of patents filed between 2002 and 2023 highlights the sustained interest in this moiety for its wide range of biological activities. tandfonline.comresearchgate.net

The patenting trends reveal a broad spectrum of therapeutic targets. Numerous patents have been filed for quinoline-based compounds designed as anticancer, antimalarial, antimicrobial, anti-inflammatory, antidiabetic, and central nervous system (CNS) active agents. nih.govtandfonline.comeurekaselect.com The historical success of quinoline drugs such as the antimalarials quinine (B1679958) and chloroquine (B1663885) has provided a strong foundation for continued exploration and patenting in infectious diseases. researchgate.neteurekaselect.com

More recently, the focus has broadened significantly, with a notable number of patents in oncology. researchgate.netusc.edu These patents cover quinoline derivatives that function through various mechanisms, including as kinase inhibitors and topoisomerase inhibitors. researchgate.netusc.edugoogle.com The sheer volume of patents filed in relatively short periods underscores the growing importance of the quinoline pharmacophore in drug discovery. nih.gov This trend is driven by the scaffold's "privileged" and "druggable" nature, which offers an accessible and well-understood framework for structural optimization and the design of new drugs. nih.govusc.edu Beyond medicine, patent activity also extends to other fields, such as agriculture, where quinoline derivatives have been developed as pesticides.

Academic Contributions to Quinoline-Related Patent Applications

Academic institutions have become pivotal players in the discovery and patenting of novel quinoline derivatives. aishwaryasandeep.in Traditionally viewed as centers for fundamental research, universities and academic research groups are now increasingly at the forefront of generating valuable intellectual property. aishwaryasandeep.in These institutions often conduct the foundational scientific research that uncovers new molecular scaffolds and biological activities, which are then protected through patents before potential licensing to pharmaceutical companies for further development. aishwaryasandeep.in

Direct evidence of academic contributions can be found in patent filings where universities are the designated applicants or their researchers are the inventors. For example, Shenyang Pharmaceutical University filed a patent for new quinoline compounds with applications as c-Met kinase inhibitors for cancer therapy. google.com Similarly, research groups like the Dr. S. K. Guchhait group at the National Institute of Pharmaceutical Education and Research in India have filed patents for novel indolylquinoline and quinoline-2-aminoalkylcarboxamide compounds as potential antileishmanial agents. skguchhait.com

Academic research also lays the essential groundwork for future inventions by publishing detailed studies on the synthesis, characterization, and biological evaluation of new quinoline compounds. This published research, often conducted in collaboration with university-affiliated hospitals, provides the data and insights that fuel the drug discovery pipeline and subsequent patent applications.

Future Directions in Patenting Strategies for Novel Quinoline Scaffolds

Future patenting strategies for quinoline scaffolds are being shaped by the need to address complex diseases and overcome existing therapeutic challenges, such as drug resistance. researchgate.net A primary strategy involves the development and protection of novel and efficient synthetic methodologies. nih.govresearchgate.net These new methods, including green and sustainable chemistry approaches, provide access to structurally diverse quinoline analogs and large chemical libraries that were previously difficult to produce, thereby opening new avenues for patentable inventions. researchgate.netucsc.edu

Rational drug design, aided by computational modeling, is another critical future direction. researchgate.netnih.gov Protocols that allow for the strategic in-silico design and screening of thousands of derivatives for bioavailability, toxicity, and manufacturability before synthesis are becoming central to discovering patentable molecules. nih.gov This approach enables the creation of highly targeted compounds, such as multi-target ligands or specific kinase inhibitors, designed to find new intellectual property space even in fields with heavily claimed patents. ucsc.eduresearchgate.netnih.gov

Furthermore, patent strategies will likely focus on quinoline derivatives developed for combination therapies and those that modulate novel biological targets. nih.gov As the understanding of disease pathology deepens, the ability to design and patent quinoline molecules with highly specific and improved mechanisms of action will be crucial for developing the next generation of therapeutics. researchgate.net The integration of rational design and innovative synthesis is expected to facilitate the generation of new chemical entities, ensuring a robust pipeline of quinoline-related patents in the future. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

Current synthetic methods for quinoline (B57606) derivatives can often be improved in terms of efficiency, cost-effectiveness, and environmental impact. Future research should focus on developing innovative and sustainable synthetic routes to 6-bromoquinolin-3-amine and its analogs.

Key Research Objectives:

Green Chemistry Approaches: Investigation into microwave-assisted synthesis, ultrasound-promoted reactions, or the use of environmentally benign solvents and catalysts could lead to more sustainable production methods. nih.gov

One-Pot Syntheses: Designing multi-component reactions where this compound derivatives can be synthesized in a single step would significantly improve efficiency and reduce waste.

Catalytic Methods: Exploring novel palladium-catalyzed reactions or other transition-metal-catalyzed processes could offer new ways to functionalize the quinoline core with high selectivity and yield. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purityOptimization of reaction conditions (temperature, time, power)
Multi-component ReactionsHigh atom economy, operational simplicity, diversity of derivativesDiscovery of new reaction pathways and compatible starting materials
Advanced CatalysisHigh selectivity, milder reaction conditions, functional group toleranceDevelopment of novel and reusable catalysts

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The this compound scaffold is a promising template for designing new therapeutic agents. By systematically modifying its structure, advanced derivatives with enhanced biological activity can be developed. Research in this area is driven by the need for novel treatments for various diseases, including cancer and infectious diseases. nih.govmediresonline.org

Future efforts should concentrate on synthesizing new analogs by introducing various functional groups at different positions of the quinoline ring. For instance, creating amide, sulfonamide, or triazole derivatives from the 3-amino group could lead to compounds with improved pharmacological profiles. nih.gov The bromine at the 6-position is also a key site for modification, for example, through Suzuki or other cross-coupling reactions to introduce new aryl or alkyl groups. mdpi.commdpi.com

Derivative ClassRationale for SynthesisPotential Biological Target
N-Aryl/Alkyl AmidesEnhance protein-ligand interactions through hydrogen bonding and hydrophobic contactsKinases, Proteases
SulfonamidesMimic transition states of enzymatic reactions, improve solubilityCarbonic Anhydrases, Proteases
Triazole ConjugatesIncrease metabolic stability and binding affinityVarious enzymes and receptors
C6-Substituted AnalogsModulate lipophilicity and electronic properties for improved cell permeability and target engagementDNA, various enzymes

In-depth Mechanistic Studies of Biological Activities

While new derivatives of quinolines are often screened for biological activity, a deeper understanding of their mechanism of action is crucial for rational drug design. Future studies should aim to elucidate how this compound and its bioactive derivatives exert their effects at a molecular and cellular level.

This involves identifying specific biological targets, such as enzymes or receptors, and characterizing the molecular interactions that lead to a biological response. Techniques like molecular docking, western blotting, and enzymatic assays will be essential. mdpi.com For example, if a derivative shows anticancer activity, research should focus on its effects on cell cycle progression, apoptosis induction, and specific signaling pathways, such as the JAK/STAT3 pathway, which is often dysregulated in cancer. mdpi.comresearchgate.net

Development of Structure-Activity and Structure-Property Relationships

A systematic investigation into the relationship between the chemical structure of this compound derivatives and their biological activity (Structure-Activity Relationship, SAR) or physicochemical properties (Structure-Property Relationship, SPR) is essential for optimizing lead compounds. drugdesign.orgfrontiersin.org

By synthesizing a library of related compounds and evaluating their properties, researchers can identify the key structural features responsible for the desired effects. mdpi.com This data can then be used to build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the activity of yet-unsynthesized compounds, thereby accelerating the discovery process. frontiersin.org

Key Parameters for SAR/SPR Studies:

Substituent Effects: Analyzing the impact of electron-donating and electron-withdrawing groups at various positions on the quinoline ring. chemrxiv.org

Stereochemistry: Investigating the role of stereoisomers in biological activity.

Physicochemical Properties: Correlating properties like lipophilicity (LogP), solubility, and polar surface area with biological outcomes. chemscene.com

Application in Emerging Fields (e.g., Sensing, Materials Science)

Beyond pharmacology, the unique electronic and photophysical properties of the quinoline ring suggest that this compound and its derivatives could find applications in other advanced fields.

Chemical Sensing: The quinoline core can act as a fluorophore. Modifications to the this compound structure could lead to chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules, with potential uses in environmental monitoring or medical diagnostics.

Materials Science: Quinoline-based compounds have been explored for use in organic light-emitting diodes (OLEDs) and other electronic materials. The bromine atom on the this compound scaffold provides a handle for polymerization or incorporation into larger conjugated systems, paving the way for the development of novel functional materials.

Collaborative Research Opportunities in Academia and Industry

The multifaceted research required to fully explore the potential of this compound necessitates collaboration between academic institutions and industrial partners.

Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as developing novel synthetic routes and elucidating mechanisms of action, while pharmaceutical or chemical companies can provide resources for high-throughput screening, preclinical development, and commercialization.

Interdisciplinary Consortia: Collaborations involving synthetic chemists, pharmacologists, computational scientists, and materials scientists will be crucial for exploring the diverse applications of this compound and its derivatives. These partnerships can accelerate the translation of basic research findings into tangible products and technologies that benefit society.

Q & A

Q. What are the recommended methods for synthesizing 6-Bromoquinolin-3-amine, and how can reaction conditions be optimized?

A common method involves the reduction of 6-bromo-4-chloroquinolin-3-amine using SnCl₂·2H₂O in a refluxing mixture of ethanol and acetic acid. Key variables include stoichiometry (e.g., 5:1 molar ratio of SnCl₂ to substrate), solvent polarity, and reaction duration (typically 3 hours under reflux). Post-reaction neutralization with NaHCO₃ and extraction with ethyl acetate (3 × 1 L) followed by MgSO₄ drying yields the product . Optimization may involve adjusting the solvent system (e.g., replacing EtOH with THF for faster kinetics) or employing milder reductants like NaBH₄/CuCl₂ for improved selectivity.

Q. How can researchers determine the solubility of this compound in various solvents, and which thermodynamic models are suitable for data correlation?

The solubility can be experimentally determined using a synthetic method, where excess compound is equilibrated with solvents (e.g., methanol, DMF, acetone) across a temperature range (298.15–343.55 K). Data is correlated using the modified Apelblat equation (lnx=A+B/(T/K)+Cln(T/K)\ln x = A + B/(T/K) + C \ln(T/K)) or the λh equation (ln(1+λ(1x)/x)=λh(1/T1/Tm)\ln(1 + \lambda(1 - x)/x) = \lambda h(1/T - 1/T_m)), which account for temperature-dependent activity coefficients. Root-mean-square deviations (RMSD) below 5% indicate reliable models. Van’t Hoff analysis further calculates dissolution enthalpy (ΔH) and entropy (ΔS) to assess solvent compatibility .

Q. What purification techniques are effective for isolating this compound, and how does solvent choice impact crystallization?

Liquid-liquid extraction with ethyl acetate effectively removes polar impurities. Subsequent trituration in non-polar solvents (e.g., hexane) enhances crystallization. Solvent polarity inversely correlates with yield: high-polarity solvents (DMF, DMSO) may reduce crystallization efficiency due to strong solute-solvent interactions. Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) resolves co-eluting brominated byproducts. Purity is verified via HPLC (≥95% by area) or GC-MS .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve structural ambiguities in brominated quinoline derivatives?

¹H/¹³C NMR identifies regiochemical outcomes: the amine proton (NH₂) in this compound appears as a singlet near δ 5.2–5.5 ppm, while adjacent protons on C2 and C4 exhibit coupling (J = 8–10 Hz). X-ray crystallography confirms bond angles and dihedral angles (e.g., C-Br bond length ≈ 1.89 Å), resolving positional isomerism. For example, single-crystal studies at 100 K with R-factor ≤ 0.051 validate spatial arrangements and halogen bonding interactions .

Q. What strategies are recommended for analyzing contradictory data in bromoquinoline reactivity studies, particularly in cross-coupling reactions?

Contradictions in reactivity (e.g., Suzuki coupling yields) may arise from competing pathways (oxidative addition vs. ligand dissociation). Systematic approaches include:

  • Replicating experiments under inert atmospheres to exclude oxygen interference.
  • Comparing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to assess ligand effects.
  • Using kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-determining steps.
  • Applying multivariate analysis (e.g., PCA) to decouple variables like temperature, solvent, and catalyst loading .

Q. How can computational tools predict synthetic pathways for halogenated quinolines, and what are their limitations?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. For this compound, retrosynthesis may prioritize Buchwald-Hartwig amination of 6-bromoquinoline with NH₃. However, limitations include:

  • Overreliance on precedent data, which may exclude novel catalysts.
  • Inaccurate prediction of steric effects in ortho-substituted quinolines.
  • Validation via DFT calculations (e.g., Gibbs free energy of transition states) is critical to assess feasibility .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.